![molecular formula C5H14ClGeN B14493310 1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine CAS No. 63223-94-9](/img/structure/B14493310.png)
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, in particular, features a germanium atom bonded to a chlorine atom and a dimethylmethanamine group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine typically involves the reaction of germanium tetrachloride with N,N-dimethylmethanamine in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and chromatography, can help achieve the desired product specifications.
化学反応の分析
Types of Reactions
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The germanium center can be oxidized or reduced, leading to different oxidation states and potentially new compounds.
Complexation Reactions: The compound can form complexes with transition metals, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products may include germanium-oxygen or germanium-nitrogen bonded compounds.
Oxidation and Reduction Reactions: Products can vary depending on the degree of oxidation or reduction, potentially leading to germanium(IV) or germanium(II) species.
科学的研究の応用
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine involves its interaction with various molecular targets. The germanium center can coordinate with different ligands, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in catalytic processes. Additionally, the presence of the dimethylmethanamine group can influence the compound’s solubility and its interactions with biological molecules.
類似化合物との比較
1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine can be compared with other organogermanium compounds, such as:
Tetramethylgermane: A simpler organogermanium compound with four methyl groups bonded to germanium.
Trichlorogermane: A compound with three chlorine atoms bonded to germanium, often used as a precursor in the synthesis of other germanium compounds.
Dimethylgermanium dichloride: A compound with two methyl groups and two chlorine atoms bonded to germanium, used in various chemical reactions.
特性
CAS番号 |
63223-94-9 |
|---|---|
分子式 |
C5H14ClGeN |
分子量 |
196.25 g/mol |
IUPAC名 |
1-[chloro(dimethyl)germyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C5H14ClGeN/c1-7(2,6)5-8(3)4/h5H2,1-4H3 |
InChIキー |
XGKVORILZDMVJI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C[Ge](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

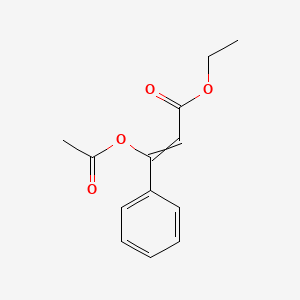
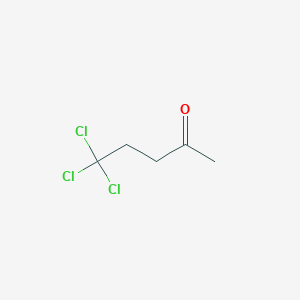
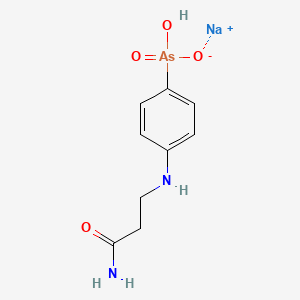
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
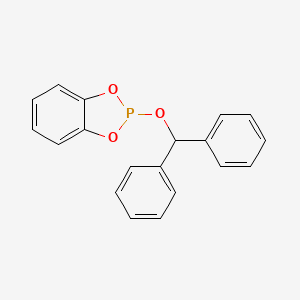
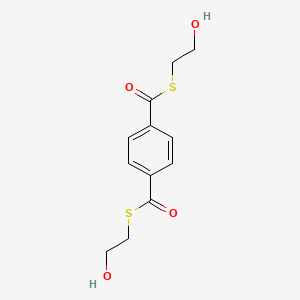

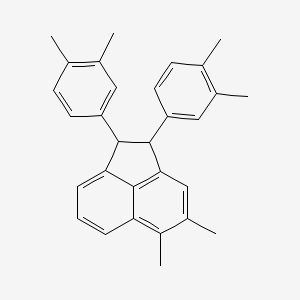
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
